

Application Note: 3-Ethyloctane as a Reference Compound in Petroleum Analysis

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Compound of Interest

Compound Name: 3-Ethyloctane

Cat. No.: B044116

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Introduction

In the intricate landscape of petroleum analysis, the accurate identification and quantification of individual hydrocarbon components are paramount. **3-Ethyloctane**, a branched-chain alkane, serves as a crucial high-purity reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).^[1] Its well-defined structure and properties make it an invaluable tool for instrument calibration, method development, and the precise identification of components within complex hydrocarbon mixtures such as gasoline and other petroleum distillates. This application note provides detailed protocols and data for the utilization of **3-Ethyloctane** as a reference compound in petroleum analysis.

Application: Detailed Hydrocarbon Analysis (DHA)

3-Ethyloctane is a key component in standards used for Detailed Hydrocarbon Analysis (DHA), a technique employed to characterize light petroleum fractions. DHA is often referred to as PIANO analysis, an acronym for the five major hydrocarbon groups: Paraffins, Isoparaffins, Aromatics, Naphthenes, and Olefins. This analysis is critical for determining the composition of fuels and ensuring they meet regulatory specifications.

Quantitative Data

The following tables summarize key quantitative data for **3-Ethyloctane** relevant to its use in GC-based petroleum analysis.

Table 1: Physical and Chemical Properties of **3-Ethyloctane**

Property	Value
CAS Number	5881-17-4
Molecular Formula	C ₁₀ H ₂₂
Molecular Weight	142.28 g/mol
Boiling Point	166.5 °C
Density	0.736 g/cm ³
Solubility	Insoluble in water; soluble in organic solvents.

Table 2: Gas Chromatography Data for **3-Ethyloctane**

Parameter	Value	Conditions
Kovats Retention Index (non-polar column)	967	Temperature programmed on a standard non-polar column (e.g., 100% dimethylpolysiloxane).
Relative Response Factor (RRF) to n-heptane (Estimated)	~1.0	Estimated based on the effective carbon number concept for Flame Ionization Detection (FID). The experimental determination is recommended for highest accuracy.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a multi-component calibration standard containing **3-Ethyl-octane** for the quantitative analysis of isoparaffins in a petroleum sample.

Materials:

- **3-Ethyl-octane** (high purity, >99%)
- Other reference hydrocarbons (e.g., n-alkanes, other isoparaffins, aromatics)
- High-purity solvent (e.g., hexane or pentane)
- Class A volumetric flasks
- Analytical balance

Procedure:

- **Stock Solution Preparation:** Accurately weigh a precise amount of **3-Ethyl-octane** and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).
- **Working Standard Preparation:** Prepare a series of working standards by diluting the stock solution and other reference hydrocarbon stock solutions in volumetric flasks. The concentration range of the working standards should bracket the expected concentration of the analytes in the petroleum sample.
- **Internal Standard:** If using an internal standard method, add a consistent concentration of the chosen internal standard to each working standard and sample.

Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

This protocol outlines the GC-FID conditions for the analysis of light petroleum fractions using **3-Ethyl-octane** as a reference compound. This method is based on the principles of Detailed Hydrocarbon Analysis as described in ASTM D6730.

Instrumentation:

- Gas Chromatograph with Flame Ionization Detector (FID)
- Capillary column: 100% dimethylpolysiloxane (e.g., 100 m x 0.25 mm ID, 0.5 μ m film thickness)
- Autosampler

GC-FID Conditions:

- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Injection Volume: 1.0 μ L, split injection (split ratio dependent on sample concentration, e.g., 100:1).
- Injector Temperature: 250 $^{\circ}$ C.
- Oven Temperature Program:
 - Initial temperature: 35 $^{\circ}$ C, hold for 10 minutes.
 - Ramp 1: 2 $^{\circ}$ C/minute to 60 $^{\circ}$ C.
 - Ramp 2: 4 $^{\circ}$ C/minute to 320 $^{\circ}$ C, hold for 25 minutes.
- Detector Temperature: 300 $^{\circ}$ C.

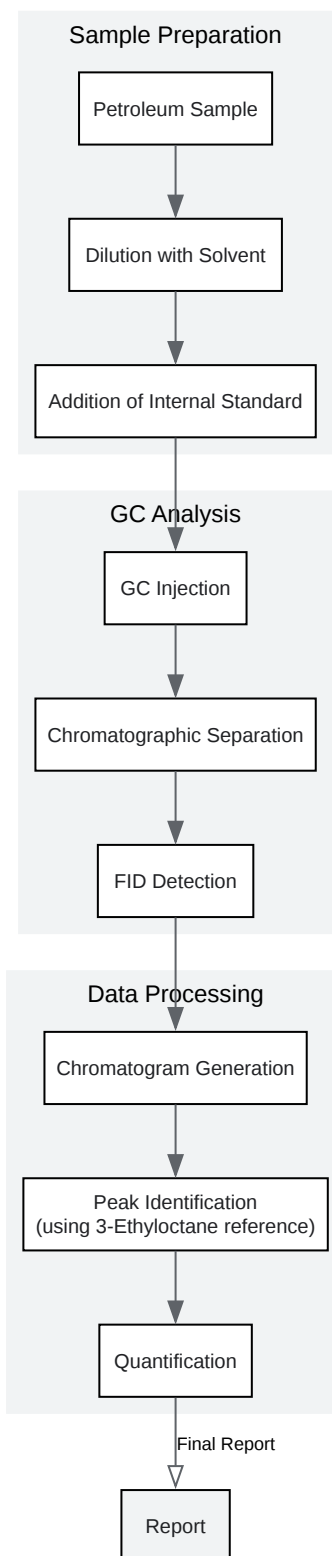
Data Analysis:

- Identification: Identify the **3-Ethyloctane** peak in the chromatogram based on its retention time, as determined by the analysis of a pure standard.
- Quantification: Generate a calibration curve by plotting the peak area of **3-Ethyloctane** and other reference compounds against their known concentrations. Determine the concentration of isoparaffins and other hydrocarbons in the sample by comparing their peak areas to the calibration curves.

Visualizations

Experimental Workflow for Petroleum Analysis

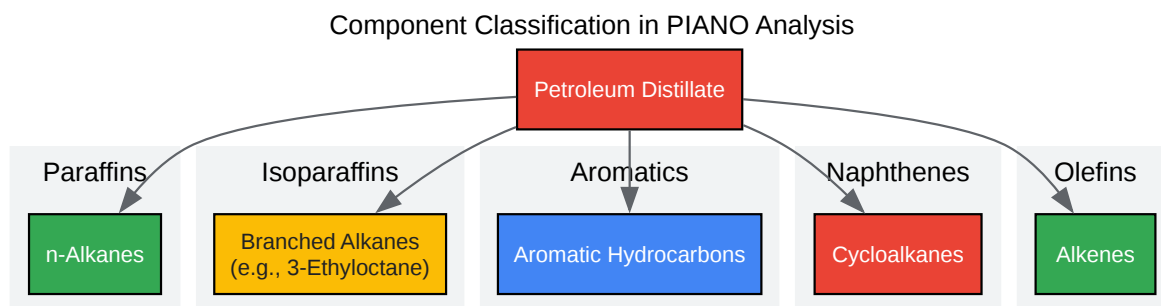
Workflow for GC Analysis of Petroleum Samples



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Caption: Workflow for GC Analysis of Petroleum Samples.

Logical Relationship in DHA/PIANO Analysis



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Caption: Component Classification in PIANO Analysis.

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References

- 1. CAS 5881-17-4: 3-Ethyloctane | CymitQuimica [cymitquimica.com]
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